Predicted Molecular Properties vs. Non-Fluorinated Parent Compound 2-(4-Chloro-3-methoxyphenyl)acetic acid
The molecular weight and lipophilicity of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid are predictably altered by the introduction of the alpha-fluorine atom. The non-fluorinated parent, 2-(4-Chloro-3-methoxyphenyl)acetic acid (CAS 13726-19-7), has a molecular weight of 200.62 g/mol . In contrast, the alpha-fluorinated target compound has a molecular weight of 218.61 g/mol and a predicted density of 1.374±0.06 g/cm³ . These property changes influence solubility, permeability, and overall drug-likeness, distinguishing it from its non-fluorinated analog.
| Evidence Dimension | Molecular weight and density |
|---|---|
| Target Compound Data | MW 218.61 g/mol; Density 1.374±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | 2-(4-Chloro-3-methoxyphenyl)acetic acid: MW 200.62 g/mol; Density not reported |
| Quantified Difference | MW increase of 17.99 g/mol (approximately 9% increase); density prediction available for target only |
| Conditions | Computational predictions (ACD/Labs for density) |
Why This Matters
The increased molecular weight and modified density suggest altered physicochemical properties that may impact formulation and pharmacokinetic behavior, requiring explicit evaluation rather than simple analog substitution.
